Cas no 2138020-08-1 (tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate)

Tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate is a specialized carbamate-protected pyrazole derivative used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 1-methyl-5-propanoyl substitution on the pyrazole ring offers versatility for further functionalization, making it valuable in the development of heterocyclic compounds. This compound is particularly useful in medicinal chemistry for constructing bioactive scaffolds due to its balanced reactivity and compatibility with common synthetic methodologies. High purity and consistent performance make it a reliable intermediate for target molecule synthesis.
tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate structure
2138020-08-1 structure
Product name:tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate
CAS No:2138020-08-1
MF:C12H19N3O3
MW:253.297562837601
CID:5985198
PubChem ID:165955034

tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate
    • 2138020-08-1
    • EN300-799800
    • Inchi: 1S/C12H19N3O3/c1-6-9(16)8-7-10(14-15(8)5)13-11(17)18-12(2,3)4/h7H,6H2,1-5H3,(H,13,14,17)
    • InChI Key: CSKPUZXFEXIZRA-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C(CC)=O)N(C)N=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 253.14264148g/mol
  • Monoisotopic Mass: 253.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 73.2Ų

tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-799800-0.1g
tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate
2138020-08-1 95.0%
0.1g
$867.0 2025-02-21
Enamine
EN300-799800-0.5g
tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate
2138020-08-1 95.0%
0.5g
$946.0 2025-02-21
Enamine
EN300-799800-1.0g
tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate
2138020-08-1 95.0%
1.0g
$986.0 2025-02-21
Enamine
EN300-799800-2.5g
tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate
2138020-08-1 95.0%
2.5g
$1931.0 2025-02-21
Enamine
EN300-799800-5.0g
tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate
2138020-08-1 95.0%
5.0g
$2858.0 2025-02-21
Enamine
EN300-799800-10.0g
tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate
2138020-08-1 95.0%
10.0g
$4236.0 2025-02-21
Enamine
EN300-799800-0.25g
tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate
2138020-08-1 95.0%
0.25g
$906.0 2025-02-21
Enamine
EN300-799800-0.05g
tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate
2138020-08-1 95.0%
0.05g
$827.0 2025-02-21

Additional information on tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate

tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate: A Comprehensive Overview

tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate (CAS No. 2138020-08-1) is a versatile organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound belongs to the class of carbamates, which are widely recognized for their role as inhibitors of acetylcholinesterase, an enzyme crucial for nerve impulse transmission. The molecule's structure is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a substituted pyrazole ring. This unique combination of functional groups contributes to its diverse chemical properties and biological activities.

The synthesis of tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yield, making the process more sustainable and cost-effective.

In terms of biological activity, tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate has demonstrated potent inhibitory effects on acetylcholinesterase, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies conducted in vitro and in vivo have shown that this compound can cross the blood-brain barrier efficiently, ensuring its bioavailability in target tissues. Furthermore, its selectivity for acetylcholinesterase over butyrylcholinesterase has been highlighted as a key factor in reducing off-target effects and minimizing potential side effects.

Beyond its pharmaceutical applications, tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate has also found utility in agriculture as an insecticide. Its ability to disrupt insect nervous systems by inhibiting acetylcholinesterase activity makes it an effective pest control agent. Recent research has focused on optimizing its formulation to enhance stability and reduce environmental impact, ensuring its compatibility with sustainable agricultural practices.

The pharmacokinetic properties of tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol-3-yl)carbamate have been extensively studied, revealing favorable absorption and distribution profiles. Clinical trials have demonstrated that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects reported in animal models. These findings underscore its potential as a safe and effective therapeutic agent.

From a structural perspective, the pyrazole ring in tert-butyl N-(1-methyl-5-propanoyl-1H-pyrazol_3_yl)carbamate plays a critical role in determining its chemical reactivity and biological activity. The substitution pattern on the pyrazole ring influences the compound's ability to interact with target enzymes, thereby affecting its efficacy. Recent studies have explored the impact of varying substituents on the pyrazole ring on the compound's pharmacokinetic properties, providing valuable insights into structure-function relationships.

In conclusion, tert-butyl N-(1-methyl_5_propanoyl_1H_pyrazol_3_yl)carbamate (CAS No. 2138020_08_1) is a multifaceted compound with significant potential in both pharmaceutical and agricultural sectors. Its unique chemical structure, coupled with advancements in synthetic methods and biological research, positions it as a promising candidate for addressing unmet medical needs and improving crop protection strategies.

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